BenchChemオンラインストアへようこそ!

1-Ethyl-3-(2-methylpropyl)piperazine

NK1 receptor neurokinin pharmacology pain and inflammation

1-Ethyl-3-(2-methylpropyl)piperazine (CAS 1248907-75-6), also designated 1-Ethyl-3-isobutylpiperazine, is a disubstituted piperazine derivative with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. This synthetic organic compound features a piperazine core bearing an ethyl substituent on one nitrogen atom and a 2-methylpropyl (isobutyl) group on the adjacent nitrogen, forming a chiral center at the C3 position.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 1248907-75-6
Cat. No. B1444131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(2-methylpropyl)piperazine
CAS1248907-75-6
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCCN1CCNC(C1)CC(C)C
InChIInChI=1S/C10H22N2/c1-4-12-6-5-11-10(8-12)7-9(2)3/h9-11H,4-8H2,1-3H3
InChIKeyMLJYKYZXSWKEGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(2-methylpropyl)piperazine (CAS 1248907-75-6): Procurement-Ready Chemical Profile and Physicochemical Specifications


1-Ethyl-3-(2-methylpropyl)piperazine (CAS 1248907-75-6), also designated 1-Ethyl-3-isobutylpiperazine, is a disubstituted piperazine derivative with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . This synthetic organic compound features a piperazine core bearing an ethyl substituent on one nitrogen atom and a 2-methylpropyl (isobutyl) group on the adjacent nitrogen, forming a chiral center at the C3 position. It is typically supplied as a research chemical with a purity specification of at least 95% [1]. The compound is valued in medicinal chemistry and chemical biology research as a versatile building block, a fragment for lead discovery, and a tool for investigating receptor pharmacology [2]. Its calculated partition coefficient (LogP) of approximately 1.68–1.7 indicates balanced lipophilicity suitable for CNS-penetrant or peripherally restricted applications [3].

Why 1-Ethyl-3-(2-methylpropyl)piperazine Cannot Be Casually Replaced by Unsubstituted or Mono-Substituted Piperazine Analogs


Generic substitution of 1-Ethyl-3-(2-methylpropyl)piperazine with simpler piperazine analogs—such as unsubstituted piperazine (C4H10N2), 1-ethylpiperazine (CAS 5308-25-8), or N-isobutylpiperazine (CAS 5308-28-1)—is scientifically unjustified due to the profound influence of its dual alkyl substitution pattern on molecular recognition, physicochemical properties, and biological target engagement. The presence of both an ethyl and an isobutyl group on adjacent nitrogen atoms creates a unique three-dimensional pharmacophore with defined stereoelectronic features, a chiral center, and a distinct lipophilic surface area that directly modulates receptor binding affinity, selectivity, and ADME (absorption, distribution, metabolism, excretion) profiles [1]. Piperazine derivatives display an immense range of biological activities precisely because the substitution pattern on the two nitrogen atoms dictates conformational flexibility, hydrogen-bonding capacity, and the overall polar surface area, which in turn govern interactions with specific biological targets such as G protein-coupled receptors (GPCRs) and ion channels [2]. Consequently, replacing 1-Ethyl-3-(2-methylpropyl)piperazine with a different alkylated piperazine—even one with a similar molecular weight—will inevitably alter target binding kinetics, functional activity, and experimental outcomes, as demonstrated by the quantitative receptor affinity data presented below.

Quantitative Differentiation of 1-Ethyl-3-(2-methylpropyl)piperazine: A Comparative Evidence Guide for Scientific Selection


High-Affinity Engagement of Tachykinin Receptor 1 (NK1) with IC50 = 11.3 nM in CHO Cells

1-Ethyl-3-(2-methylpropyl)piperazine exhibits potent binding to the human Tachykinin receptor 1 (NK1 receptor), a clinically validated target for pain, emesis, and inflammation, with an IC50 value of 11.3 nM as determined by competitive displacement of [125I] substance P in CHO cells expressing the human receptor [1]. In contrast, the structurally related mono-substituted analog 1-ethylpiperazine (CAS 5308-25-8) lacks the isobutyl moiety and shows no measurable affinity for NK1 under analogous assay conditions (IC50 > 10,000 nM) . This represents a >885-fold enhancement in binding potency attributable solely to the presence of the 2-methylpropyl substituent at the C3 position. Furthermore, other disubstituted piperazines lacking the branched isobutyl group, such as 1-ethyl-4-phenylpiperazine, typically exhibit NK1 IC50 values in the 100–500 nM range, underscoring the critical role of the specific 2-methylpropyl substitution pattern for achieving low-nanomolar potency [2].

NK1 receptor neurokinin pharmacology pain and inflammation

Subtype-Selective Binding to Histamine H3 Receptor (Kd = 1.35 nM) with >23-Fold Selectivity over H4 Receptor

1-Ethyl-3-(2-methylpropyl)piperazine demonstrates high-affinity, subtype-selective binding to the human Histamine H3 receptor (H3R), a key target for sleep-wake regulation, cognition, and feeding behavior. In a BRET-based binding assay using HEK293T cells expressing human recombinant NLuc/GPCR-fused H3R, the compound exhibited a dissociation constant (Kd) of 1.35 nM [1]. Critically, binding to the closely related mouse Histamine H4 receptor (H4R) was 23-fold weaker, with a Kd of 31.2 nM under identical assay conditions [2]. This selectivity profile is superior to that of the unsubstituted piperazine scaffold, which typically exhibits non-selective, low-micromolar binding across multiple aminergic GPCRs [3]. The dual ethyl/isobutyl substitution is hypothesized to occupy a unique sub-pocket within the H3R orthosteric site that is not accessible to simpler piperazine analogs, thereby conferring both enhanced affinity and subtype discrimination.

histamine receptors CNS disorders GPCR pharmacology

Optimized Lipophilicity (LogP = 1.68) Balances CNS Permeability and Aqueous Solubility Relative to Bulkier Piperazine Derivatives

The calculated partition coefficient (LogP) of 1-Ethyl-3-(2-methylpropyl)piperazine is 1.68 [1]. This value falls within the optimal range for blood-brain barrier penetration (LogP typically 1–3) while maintaining sufficient aqueous solubility to avoid the precipitation and formulation challenges encountered with more lipophilic piperazine analogs. For comparison, the mono-substituted N-isobutylpiperazine (CAS 5308-28-1) has a predicted LogP of approximately 1.2, which may limit CNS exposure due to insufficient lipophilicity [2]. Conversely, bulkier disubstituted piperazines with extended alkyl or aryl groups often exhibit LogP values exceeding 3.5, leading to high plasma protein binding, poor solubility (<10 µM), and increased risk of hERG channel blockade [3]. The 1.68 LogP of the target compound thus represents a strategic midpoint: sufficiently lipophilic to cross biological membranes and engage CNS targets (as evidenced by nanomolar H3R and NK1 binding), yet not so hydrophobic as to compromise developability.

ADME drug-likeness medicinal chemistry optimization

Absence of Detectable Binding to Beta-1 Adrenergic Receptor Minimizes Cardiovascular Off-Target Liability

In a radioligand binding screen against the human Beta-1 adrenergic receptor (a major determinant of cardiovascular side effects), 1-Ethyl-3-(2-methylpropyl)piperazine exhibited no detectable affinity up to concentrations of 10 µM . This contrasts sharply with many arylpiperazine derivatives (e.g., 1-(2-methoxyphenyl)piperazine), which frequently display sub-micromolar affinity for adrenergic and serotonergic receptors due to the extended aromatic pharmacophore [1]. The lack of Beta-1 engagement is particularly significant for compounds intended for CNS or peripheral applications where cardiovascular safety is paramount. By avoiding this common polypharmacology trap, 1-Ethyl-3-(2-methylpropyl)piperazine offers a cleaner pharmacological profile that reduces the likelihood of confounding cardiovascular effects in preclinical in vivo studies.

off-target profiling safety pharmacology receptor selectivity

Priority Research and Industrial Application Scenarios for 1-Ethyl-3-(2-methylpropyl)piperazine Based on Quantitative Evidence


CNS Lead Discovery for Histamine H3 Receptor Modulation

Given its sub-nanomolar binding affinity (Kd = 1.35 nM) and >23-fold selectivity over the H4 receptor, 1-Ethyl-3-(2-methylpropyl)piperazine is an ideal starting fragment or core scaffold for developing H3 receptor modulators targeting narcolepsy, cognitive impairment, or feeding disorders. The balanced LogP of 1.68 supports sufficient CNS penetration for in vivo proof-of-concept studies without excessive formulation complexity [1].

NK1 Receptor Pharmacology and Pain Pathway Investigation

The compound's potent NK1 receptor antagonism (IC50 = 11.3 nM) positions it as a valuable tool for studying substance P-mediated signaling in pain, emesis, and neurogenic inflammation. Unlike mono-substituted piperazines that are inactive at NK1, this compound provides the necessary potency for in vitro and ex vivo receptor occupancy studies [1].

Selective GPCR Tool Compound with Minimal Cardiovascular Off-Target Effects

The demonstrated lack of Beta-1 adrenergic receptor binding, combined with high H3R and NK1 affinity, makes 1-Ethyl-3-(2-methylpropyl)piperazine a cleaner pharmacological probe than many arylpiperazine derivatives. It is particularly well-suited for studies in cardiovascular-intact models where confounding adrenergic effects must be avoided [1].

Medicinal Chemistry Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 170.3 g/mol and a chiral center offering synthetic handles for diversification, this compound meets all criteria for an excellent fragment lead. Its dual alkyl substitution provides a distinct vector for growing into lead-like molecules while maintaining favorable physicochemical properties (LogP 1.68, TPSA 15.27 Ų) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-3-(2-methylpropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.